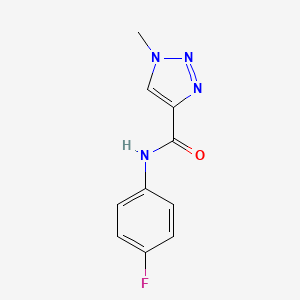

N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

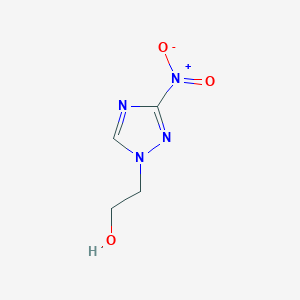

N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the indole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Scientific Research Applications

Synthesis and Characterization

Research has developed various synthetic routes and characterized derivatives related to N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, demonstrating its versatility in chemical synthesis. For instance, studies have explored the synthesis and crystal structure of compounds with similar frameworks, providing insights into their antitumor activity and molecular interactions (Hao et al., 2017). Another research effort detailed the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement, highlighting the method's efficiency and potential for generating related compounds (Moreno-Fuquen et al., 2019).

Biological Activities

The biological activities of compounds structurally related to N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have been extensively studied. These include investigations into their antimicrobial, antitumor, and enzymatic inhibition properties. For example, derivatives have shown promise as potent antimicrobial agents against various pathogens, indicating potential therapeutic applications (Pokhodylo et al., 2021). Another study demonstrated the synthesis and biological evaluation of derivatives as anticancer agents, exploring their cytotoxic effects against different cancer cell lines (Aliabadi et al., 2010).

Application in Bioimaging

Innovative applications in bioimaging have also been reported, where triazole-based fluorescent probes, closely related to the chemical structure of interest, have been developed for selective and sensitive detection of metal ions, such as Zn2+. These probes demonstrate significant potential for intracellular imaging and diagnostic applications (Iniya et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is the Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that play a crucial role in plant protection. They inhibit the activity of phytopathogenic fungi, making them a potential target for novel SDHIs .

Mode of Action

N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide interacts with its target by binding with the ubiquinone-binding region of SDH. This binding is facilitated by hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . This interaction results in strong inhibition activity on SDH, leading to overexpression of p53, a gene responsible for negative regulation of the cell cycle .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to the production of reactive oxygen species (ROS) and mitochondrial membrane potential (MMP). The compound increases both the intracellular ROS level and MMP . This leads to changes in the structure of mycelia and cell membrane .

Pharmacokinetics

In silico tests suggest that certain derivatives of the compound have good adme properties and cause relatively low toxicity . These properties can affect the bioavailability of the compound, influencing its efficacy and safety.

Result of Action

The action of N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide results in molecular and cellular effects. It changes the structure of mycelia and cell membrane . Additionally, it increases both the intracellular ROS level and MMP . These changes can lead to the inhibition of phytopathogenic fungi, providing potential benefits for plant protection .

properties

IUPAC Name |

N-(4-fluorophenyl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMZDIWWSADJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2925267.png)

![N-(2-chloro-6-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2925276.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2925277.png)

![2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2925279.png)

![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)